3-Chloro-5-nitrobenzo[d]isoxazole
Overview
Description
3-Chloro-5-nitrobenzo[d]isoxazole is a heterocyclic compound with the molecular formula C7H3ClN2O3 and a molecular weight of 198.56 g/mol . It is part of the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . This compound is characterized by a benzene ring fused to an isoxazole ring, with chlorine and nitro substituents at the 3 and 5 positions, respectively .
Preparation Methods
The synthesis of 3-Chloro-5-nitrobenzo[d]isoxazole typically involves the reaction of primary nitro compounds with aldehydes or activated ketones . One common method includes the condensation of an aromatic aldehyde with a primary nitro compound in a 1:2 molar ratio, leading to the formation of isoxazole derivatives . Industrial production methods often employ metal-free synthetic routes to minimize costs and environmental impact . For example, the reaction of 3-oxetanone with primary nitro compounds can yield isoxazole-4-carbaldehydes .
Chemical Reactions Analysis
3-Chloro-5-nitrobenzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols . Major products formed from these reactions include amino derivatives and substituted isoxazoles .
Scientific Research Applications
3-Chloro-5-nitrobenzo[d]isoxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-5-nitrobenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The isoxazole ring can also participate in hydrogen bonding and other interactions with biological targets, enhancing its activity .
Comparison with Similar Compounds
3-Chloro-5-nitrobenzo[d]isoxazole can be compared with other isoxazole derivatives, such as:
3-Chloro-5-nitro-1,2-benzoxazole: Similar structure but different substitution pattern.
5-Nitroisoxazole: Lacks the chlorine substituent, leading to different reactivity and biological activity.
3-Amino-5-methylisoxazole: Contains an amino group instead of a nitro group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3-chloro-5-nitro-1,2-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O3/c8-7-5-3-4(10(11)12)1-2-6(5)13-9-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCYFQHELALNNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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